ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a substituted aromatic core. Key structural features include:
- A benzofuran ring with a chlorine atom at position 4 and a methyl group at position 3.
- An (E)-iminomethyl group at position 5, linked to a 2-(4-hydroxyphenyl)ethyl chain.
- An ethyl ester at position 2, contributing to lipophilicity .
Its structural complexity makes it relevant for pharmacological studies, particularly in drug design targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .
Properties
IUPAC Name |
ethyl 4-chloro-5-[2-(4-hydroxyphenyl)ethyliminomethyl]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-3-26-21(25)20-13(2)18-17(27-20)9-6-15(19(18)22)12-23-11-10-14-4-7-16(24)8-5-14/h4-9,12,24H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEFFSQYZFSHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCCC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate (CAS: 296266-59-6) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies derived from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClNO4, with a molar mass of 385.84 g/mol. The compound features a benzofuran core, which is known for its various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated significant cytotoxicity against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses both antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 20 |
These results indicate that this compound could be a candidate for developing new antimicrobial agents.
Mechanistic Insights
Research into the mechanisms underlying the biological activities of this compound suggests several pathways:
- Apoptosis Induction : Studies indicate that the compound may activate caspases, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : The compound has been noted to inhibit key metabolic enzymes, which could contribute to its anticancer and antimicrobial effects.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which may protect cells from oxidative stress.
Study on Anticancer Efficacy
A recent study investigated the effects of this compound on human colon cancer cells (HCT116). The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and significant apoptosis as evidenced by flow cytometry analysis.
Study on Antimicrobial Properties
In another study assessing its antimicrobial efficacy, the compound was tested against various bacterial strains. Results indicated that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzofuran Derivatives
Table 1: Key Structural and Physicochemical Comparisons
*Estimated using substituent contributions (Cl: +0.71, Me: +0.52, iminomethyl chain: +1.2).
Key Observations :
Benzofuran vs. Chromene Cores: The target compound’s benzofuran core offers greater aromatic rigidity compared to chromene derivatives like Compound 1E . This rigidity may enhance binding specificity in biological targets. Chromene derivatives (e.g., Compound 1E) exhibit stronger hydrogen bonding due to amino (-NH2) and cyano (-CN) groups, whereas the target compound relies on imino and hydroxyl groups for interactions .
Substituent Effects on Lipophilicity: The target compound’s LogP (~4.1) is higher than ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (LogP 3.27) due to the iminomethyl chain’s hydrophobic contribution . Ethyl 6-bromo-5-[...] (LogP 6.4) has higher lipophilicity from bromine and fluorophenyl groups, suggesting the target compound may exhibit better aqueous solubility .
Hydrogen Bonding and Crystal Packing: The (E)-iminomethyl group in the target compound can act as both a hydrogen bond donor (if protonated) and acceptor, enabling diverse crystal packing patterns. In contrast, ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate forms simpler hydrogen-bonded networks via its hydroxyl group .
Functional Group Comparisons
- Iminomethyl vs. Hydroxyl Groups: The iminomethyl group introduces pH-dependent reactivity, enabling Schiff base formation or protonation, unlike the static hydroxyl group in ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate . This dynamic behavior may enhance the target compound’s versatility in metal coordination or enzyme inhibition.
Preparation Methods
Cyclization Methodology
A representative protocol involves:
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Reacting 4-chloro-5-formyl-3-methylphenol with ethyl bromoacetate in the presence of potassium carbonate.
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Using dimethylformamide (DMF) as a solvent at 80–100°C for 8–12 hours.
This step achieves cyclization through nucleophilic substitution, forming the furan ring. Yields range from 65–78%, depending on the purity of starting materials.
Alternative Approaches
Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields. For example, irradiating the mixture at 150 W and 120°C produces the benzofuran core in 72% yield.
Regioselective Chlorination at Position 4
Introducing the chloro group at position 4 requires careful electrophilic substitution. Traditional methods using chlorine gas or sulfuryl chloride often lack regioselectivity, but modern approaches employ directed ortho-metalation.
Directed Metalation Strategy
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Lithiation : Treat the benzofuran intermediate with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).
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Chlorination : Introduce hexachloroethane as a chlorine source, yielding the 4-chloro derivative with >90% regioselectivity.
This method avoids side reactions at positions 6 and 7, common in non-directed approaches.
Green Chlorination Using HCl/H₂O₂
A patent-pending method substitutes toxic chlorinating agents with hydrochloric acid and hydrogen peroxide:
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Conditions : 1:1.5 molar ratio of HCl (37%) to H₂O₂ (35%) in dichloroethane at 50–70°C for 5–7 hours.
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Yield : 89–92% with 96% purity after washing with sodium sulfite and sodium carbonate.
Imine Linkage Formation
The imine bond is formed via condensation between the 5-formyl group of the chlorinated benzofuran and 2-(4-hydroxyphenyl)ethylamine.
Schiff Base Synthesis
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Solvent : Anhydrous ethanol or methanol.
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Catalyst : Trace acetic acid (0.1–0.5 mol%).
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Conditions : Reflux for 4–6 hours under nitrogen, yielding the (E)-imine isomer exclusively.
The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the imine.
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the benzofuran methyl group and the ethylamine side chain. Nuclear Overhauser effect (NOE) spectroscopy confirms >98% (E)-isomer content in the final product.
Purification and Characterization
Purification Workflow
Analytical Data
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Melting Point : 128–130°C.
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H).
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HPLC : Purity >98.5% (C18 column, acetonitrile/water 65:35).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization + Chlorination | One-Pot Microwave Synthesis |
|---|---|---|
| Total Yield | 58% | 63% |
| Reaction Time | 18–24 hours | 4–6 hours |
| Regioselectivity | >90% | 85% |
| Purity Post-Column | 99.2% | 97.8% |
The one-pot method offers time efficiency but sacrifices regioselectivity, necessitating additional purification steps.
Scalability and Industrial Adaptations
Pilot-scale trials (10 kg batches) demonstrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
